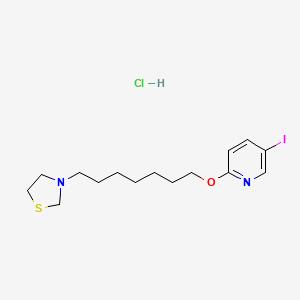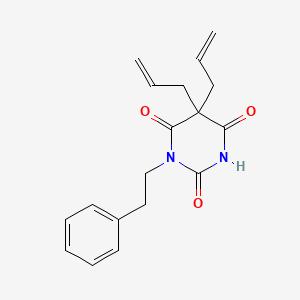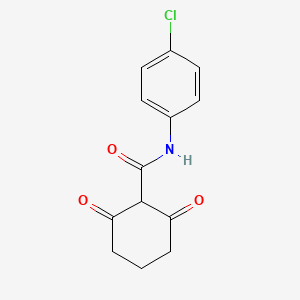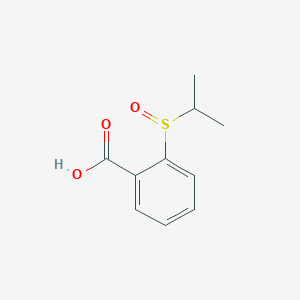
Diethylphenobarbital
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylphenobarbital is a barbiturate derivative, known for its sedative and anticonvulsant properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used in the treatment of various conditions such as epilepsy, anxiety, and insomnia. This compound, like other barbiturates, works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, leading to a calming effect.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylphenobarbital typically involves the condensation of diethyl malonate with urea in the presence of a strong base. This reaction forms a barbituric acid derivative, which is then further modified to produce this compound. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and potency .
化学反应分析
Types of Reactions
Diethylphenobarbital undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving halogenation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction may produce alcohols or amines. Substitution reactions can yield various halogenated or alkylated derivatives .
科学研究应用
Diethylphenobarbital has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of barbiturates under different conditions.
Biology: Employed in studies investigating the effects of barbiturates on cellular processes and neurotransmitter activity.
Medicine: Utilized in preclinical research to evaluate its potential as an anticonvulsant and sedative agent.
Industry: Applied in the development of new pharmaceutical formulations and as a reference standard in quality control laboratories
作用机制
Diethylphenobarbital exerts its effects by enhancing the activity of GABA at the GABA_A receptors in the brain. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuronal membrane and inhibition of nerve transmission. The compound may also inhibit calcium channels, reducing the release of excitatory neurotransmitters .
相似化合物的比较
Similar Compounds
Phenobarbital: A widely used barbiturate with similar anticonvulsant and sedative properties.
Methylphenobarbital: A methylated analogue of phenobarbital with comparable therapeutic effects.
Secobarbital: Another barbiturate used for its sedative and hypnotic properties.
Uniqueness
Diethylphenobarbital is unique in its specific chemical structure, which influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Compared to other barbiturates, it may have different onset and duration of action, making it suitable for specific therapeutic applications .
属性
CAS 编号 |
38024-60-1 |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
1,3,5-triethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-4-16(12-10-8-7-9-11-12)13(19)17(5-2)15(21)18(6-3)14(16)20/h7-11H,4-6H2,1-3H3 |
InChI 键 |
UGVJFCFVDRFHFP-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)



